Ethyl (pyridin-2-ylmethyl)alaninate
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Overview
Description
Ethyl (pyridin-2-ylmethyl)alaninate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of alanine, where the amino group is substituted with a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (pyridin-2-ylmethyl)alaninate can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with ethyl acrylate. The reaction is typically carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours . Another method involves using p-toluenesulfonic acid as a catalyst and reacting at 100°C for 24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk raw materials and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl (pyridin-2-ylmethyl)alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl (pyridin-2-ylmethyl)alaninate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (pyridin-2-ylmethyl)alaninate involves its interaction with specific molecular targets and pathways. The pyridin-2-ylmethyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar in structure but with an amino group instead of an alaninate group.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Contains a pyrimidine moiety and exhibits antifibrotic activity.
Uniqueness
Ethyl (pyridin-2-ylmethyl)alaninate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 2-(pyridin-2-ylmethylamino)propanoate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)9(2)13-8-10-6-4-5-7-12-10/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
AARVIGRHGRGMCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NCC1=CC=CC=N1 |
Origin of Product |
United States |
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